molecular formula C12H22O B11907570 7-tert-Butyl-1-oxaspiro[3.5]nonane CAS No. 87597-09-9

7-tert-Butyl-1-oxaspiro[3.5]nonane

Cat. No.: B11907570
CAS No.: 87597-09-9
M. Wt: 182.30 g/mol
InChI Key: HUJTVNHEDODGKO-UHFFFAOYSA-N
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Description

7-(tert-Butyl)-1-oxaspiro[3.5]nonane is a chemical compound with the molecular formula C13H21NO3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)-1-oxaspiro[3.5]nonane typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride. This reaction proceeds through a series of steps, including the formation of an intermediate, tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which is then converted to the final product .

Industrial Production Methods

Industrial production methods for 7-(tert-Butyl)-1-oxaspiro[3.5]nonane are designed to be efficient and scalable. These methods often involve the use of automated reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)-1-oxaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different spiro compounds with modified functional groups .

Scientific Research Applications

7-(tert-Butyl)-1-oxaspiro[3.5]nonane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)-1-oxaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. It is known to interact with sigma receptors, which are involved in various biological processes, including neuroprotection and neuroinflammation. The compound’s effects are mediated through its binding to these receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
  • 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester

Uniqueness

7-(tert-Butyl)-1-oxaspiro[3.5]nonane is unique due to its specific spiro structure and the presence of a tert-butyl group, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .

Properties

CAS No.

87597-09-9

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

7-tert-butyl-1-oxaspiro[3.5]nonane

InChI

InChI=1S/C12H22O/c1-11(2,3)10-4-6-12(7-5-10)8-9-13-12/h10H,4-9H2,1-3H3

InChI Key

HUJTVNHEDODGKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CCO2

Origin of Product

United States

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